Cas no 1423034-99-4 (2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride)

2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
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- 2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride
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- インチ: 1S/C13H19NO.ClH/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14;/h4-6,9,12-13H,2-3,7-8,14H2,1H3;1H
- InChIKey: DHDDIBNBUHINFV-UHFFFAOYSA-N
- ほほえんだ: O(C1CCCCC1N)C1C=CC=C(C)C=1.Cl
2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-113809-2.5g |
2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride |
1423034-99-4 | 95% | 2.5g |
$1594.0 | 2023-10-26 | |
TRC | M354923-100mg |
2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride |
1423034-99-4 | 100mg |
$ 275.00 | 2022-06-03 | ||
TRC | M354923-10mg |
2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride |
1423034-99-4 | 10mg |
$ 50.00 | 2022-06-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00980476-1g |
2-(3-Methylphenoxy)cyclohexan-1-amine hydrochloride |
1423034-99-4 | 98% | 1g |
¥3514.0 | 2023-04-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8322-1-1G |
2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride |
1423034-99-4 | 95% | 1g |
¥ 3,049.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8322-1-5G |
2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride |
1423034-99-4 | 95% | 5g |
¥ 9,147.00 | 2023-04-04 | |
Chemenu | CM407388-500mg |
2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride |
1423034-99-4 | 95%+ | 500mg |
$599 | 2023-02-02 | |
Enamine | EN300-113809-0.1g |
2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride |
1423034-99-4 | 95% | 0.1g |
$282.0 | 2023-10-26 | |
Enamine | EN300-113809-0.5g |
2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride |
1423034-99-4 | 95% | 0.5g |
$636.0 | 2023-10-26 | |
Enamine | EN300-113809-5.0g |
2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride |
1423034-99-4 | 95% | 5g |
$2360.0 | 2023-06-09 |
2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride 関連文献
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
2-(3-methylphenoxy)cyclohexan-1-amine hydrochlorideに関する追加情報
Introduction to 2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride (CAS No. 1423034-99-4)
2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride, identified by the CAS number 1423034-99-4, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a cyclohexylamine backbone linked to a phenoxy group substituted with a methyl group, has garnered attention due to its structural features and potential biological activities. The hydrochloride salt form enhances its solubility, making it more suitable for various pharmacological studies and formulations.
The structural motif of 2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride incorporates elements that are commonly explored in the design of bioactive molecules. The cyclohexane ring provides a flexible scaffold, while the amine group serves as a potential hydrogen bond acceptor or donor, crucial for interactions with biological targets. The phenoxy group, with its aromaticity and electron-donating methyl substituent, can influence electronic properties and binding affinity. These features make the compound a promising candidate for further investigation in medicinal chemistry.
In recent years, there has been growing interest in developing novel compounds that modulate neurotransmitter systems. The amine moiety in 2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride suggests potential interactions with receptors or enzymes involved in central nervous system (CNS) function. Preliminary studies have indicated that structurally similar compounds may exhibit effects on pathways relevant to cognition, mood regulation, and pain management. While 2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride has not yet been extensively studied in clinical settings, its chemical profile aligns with molecules that have shown promise in preclinical models.
The synthesis of 2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride involves multi-step organic reactions, typically starting from commercially available precursors such as 3-methoxybenzyl halides and cyclohexanone derivatives. The introduction of the phenoxy group followed by nucleophilic substitution to form the amine linkage requires careful optimization to ensure high yield and purity. The final conversion to the hydrochloride salt is critical for improving pharmacokinetic properties, including dissolution rate and stability.
One of the key aspects of evaluating the potential of 2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride is its interaction with biological targets. Computational modeling and molecular docking studies have been employed to predict how this compound might bind to specific proteins or receptors. For instance, its structural similarity to known bioactive agents suggests possible activity at serotonin or dopamine receptors, which are implicated in various neurological disorders. These in silico investigations provide valuable insights into the compound's mechanism of action and guide experimental validation.
Experimental validation often involves testing 2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride in vitro using cell-based assays or isolated tissue preparations. Such assays can assess direct effects on receptor occupancy, enzyme inhibition, or downstream signaling pathways. Additionally, animal models are utilized to evaluate behavioral responses and physiological effects, providing a more holistic understanding of the compound's pharmacological profile. These studies are essential for determining whether further development is warranted and for identifying potential therapeutic applications.
The safety profile of any new compound is paramount before it can be considered for clinical use. Preliminary toxicology studies on 2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride, though limited at this stage, focus on assessing acute toxicity, repeated dose toxicity, and potential organ-specific effects. Evaluating metabolic stability and drug-drug interaction potential is also crucial for understanding how the compound behaves within the body and whether it might pose risks when co-administered with other medications.
The regulatory landscape for new pharmaceutical entities requires thorough documentation of chemical synthesis, analytical characterization, pharmacological activity, safety data, and manufacturing processes. For 2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride, compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced consistently and meets quality standards expected for clinical trials or commercialization. Regulatory submissions often include detailed reports on synthesis routes, impurity profiles, stability data, and preclinical findings to support the safety and efficacy claims.
Future directions for research on 2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride may include exploring analogs with modified substituents to optimize potency and selectivity. Additionally, investigating its potential as a prodrug—a precursor that is metabolically converted into an active therapeutic—could expand its therapeutic window. Collaborative efforts between academic researchers and pharmaceutical companies could accelerate the translation of laboratory findings into clinical candidates worthy of further development.
In conclusion,2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride (CAS No. 1423034-99-4) represents an intriguing molecule with structural features that warrant further exploration in drug discovery. Its potential interactions with biological targets, combined with its well-defined synthetic route and favorable physicochemical properties as a salt form, make it a compelling candidate for future pharmacological studies. As research continues to uncover new therapeutic opportunities,2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride may emerge as a valuable tool in addressing unmet medical needs.
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